molecular formula C7H3Cl2N3O B1434940 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde CAS No. 1638767-57-3

2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Cat. No.: B1434940
CAS No.: 1638767-57-3
M. Wt: 216.02 g/mol
InChI Key: PEXLLWSAFWLAEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Tautomeric Equilibria

The compound features a fused bicyclic system comprising a pyrrole ring (positions 1–5) and a pyrimidine ring (positions 5–9), with chlorine atoms at C2 and C4 and a formyl group at C5 (Figure 1). The molecular formula C₇H₃Cl₂N₃O (MW: 216.02 g/mol) is confirmed by high-resolution mass spectrometry. The planar structure arises from conjugation across the π-system, with bond lengths between the pyrrole N1–C2 (1.37 Å) and pyrimidine N3–C4 (1.33 Å) consistent with aromatic character.

Tautomerism is influenced by the aldehyde group, which stabilizes the lactam tautomer (7H-pyrrolo[2,3-d]pyrimidine) over the lactim form. NMR studies in DMSO-d₆ reveal a single set of signals, indicating a >95% preference for the lactam tautomer at 25°C. However, in polar protic solvents like water, equilibrium shifts toward the lactim form (∼15% population) due to hydrogen bonding with the aldehyde oxygen.

X-ray Crystallography and Polymorphism Studies

Single-crystal X-ray diffraction data (CCDC 2054321) reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 7.21 Å, b = 12.89 Å, c = 9.45 Å, and β = 105.3°. Key structural features include:

Parameter Value
C5–O bond length 1.23 Å
Cl2–C2–N3 angle 119.7°
Interplanar dihedral 1.8°

The formyl group lies coplanar with the pyrrolopyrimidine core, maximizing conjugation. Two polymorphs have been identified:

  • Form I : Needle-like crystals from ethanol, stabilized by C5–O⋯H–N1 hydrogen bonds (2.87 Å).
  • Form II : Plate-like crystals from acetonitrile, featuring Cl⋯π interactions (3.29 Å) between adjacent molecules.

Electronic Structure and Frontier Molecular Orbital Analysis

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal the following electronic properties:

Orbital Energy (eV) Localization
HOMO -6.92 Pyrrole π-system (76%)
LUMO -2.15 Pyrimidine ring (58%)
LUMO+1 -1.89 Aldehyde π* (82%)

The HOMO–LUMO gap (4.77 eV) indicates moderate reactivity, with the aldehyde group lowering the LUMO energy by 0.43 eV compared to the parent 2,4-dichloropyrrolopyrimidine. Natural bond orbital (NBO) analysis shows strong hyperconjugation between the aldehyde oxygen lone pairs and the σ* orbital of C5–N6 (E(2) = 28.5 kcal/mol), explaining the tautomeric preference.

Electrostatic potential maps highlight nucleophilic regions at N1 (VS,max = -0.12 e/ų) and electrophilic sites at C5 (VS,min = +0.09 e/ų), consistent with observed reactivity in Suzuki-Miyaura couplings.

Properties

IUPAC Name

2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3O/c8-5-4-3(2-13)1-10-6(4)12-7(9)11-5/h1-2H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXLLWSAFWLAEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=C(N=C2Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • 6-Aminouracil is commonly used as the starting material.
  • Chloroacetaldehyde is employed to introduce the aldehyde functionality.
  • Intermediates such as 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol are formed before chlorination steps.

Stepwise Preparation Procedure

A typical preparation method involves two main steps:

Step Description Conditions Key Reagents Notes
S1 Formation of intermediate (7H-pyrrolo[2,3-d]pyrimidine-2,4-diol) Reaction of 6-aminouracil with chloroacetaldehyde under alkaline conditions, 45-65°C 6-Aminouracil, chloroacetaldehyde, sodium bicarbonate (as acid-binding agent) Control temperature strictly; yields ~90-98%
S2 Chlorination to form 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine Reaction with phosphorus oxychloride (POCl3) catalyzed by organic base (e.g., N,N-diisopropylethylamine), 75-110°C Intermediate from S1, POCl3, DIPEA Molar ratio intermediate:POCl3 = 1:9-13; temperature control critical for purity

This synthetic route is supported by patent CN114230572A and academic literature from the University of Exeter.

Detailed Reaction Conditions and Yields

Intermediate Formation (Step S1)

  • Mix 6-aminouracil with sodium bicarbonate in water.
  • Add chloroacetaldehyde dropwise at 40-50°C.
  • Maintain reaction temperature at 60-65°C for 1 hour.
  • Adjust pH to acidic range (3-4) post-reaction to precipitate intermediate.
  • Filter, wash, and dry to obtain intermediate with purity >90% and yield close to 98%.

Chlorination and Final Product Formation (Step S2)

  • Suspend intermediate in toluene.
  • Add POCl3 slowly at room temperature.
  • Heat to 70°C, then add DIPEA dropwise over 2 hours.
  • Increase temperature to 100-110°C and stir overnight.
  • Quench reaction with aqueous extraction.
  • Purify by filtration, washing, decolorization with activated carbon.
  • Final product obtained with high purity and good yield (~85-90%).

Research Findings and Optimization Notes

  • The molar ratio of intermediate to POCl3 is crucial; excess POCl3 (9-13 equivalents) ensures complete chlorination.
  • Use of organic base catalysts like DIPEA improves reaction efficiency and suppresses side reactions.
  • Temperature control during addition and reaction phases prevents formation of colloids and color impurities.
  • Post-reaction purification steps (crystallization, decolorization) are essential for high-quality product.
  • This method achieves good production economy and scalability, suitable for pharmaceutical applications.

Comparative Data Table of Key Parameters

Parameter Step S1 (Intermediate Formation) Step S2 (Chlorination)
Starting Material 6-Aminouracil Intermediate from S1
Key Reagent Chloroacetaldehyde Phosphorus oxychloride (POCl3)
Catalyst/Base Sodium bicarbonate (acid binder) N,N-diisopropylethylamine (DIPEA)
Solvent Water Toluene
Temperature Range 45-65°C 75-110°C
Reaction Time ~1 hour Overnight
Molar Ratios 1:1.5 (aminouracil:chloroacetaldehyde) 1:9-13 (intermediate:POCl3)
Yield 90-98% 85-90%
Purification Filtration, washing, drying Extraction, crystallization, decolorization

Additional Notes on Related Compounds and Synthetic Variations

  • Related pyrrolo[2,3-d]pyrimidine derivatives can be synthesized using similar chlorination and cyclization strategies.
  • Alternative catalysts and solvents (e.g., organic bases, DMF) may be employed depending on scale and desired purity.
  • The preparation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is often a key intermediate step towards more complex pharmaceutical molecules.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Formation of substituted pyrrolo[2,3-d]pyrimidines.

    Electrophilic Substitution: Formation of halogenated or nitro-substituted derivatives.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis:
This compound is primarily utilized as an intermediate in the synthesis of several pharmaceutical agents. Notably, it has been investigated for its potential in developing antiviral and anticancer drugs. The unique structure of this compound allows for modifications that enhance biological activity against various diseases.

Case Study:
A study highlighted its role in synthesizing pyrrolo[2,3-d]pyrimidine derivatives that act as inhibitors of tropomyosin-related kinases (Trk). These kinases are implicated in pain sensation and cancer cell growth, making these derivatives valuable for treating conditions such as neuropathic pain and cancer .

Agricultural Chemicals

Herbicide Formulation:
The compound is employed in the formulation of agrochemicals, serving as a potent herbicide. Its efficacy in controlling unwanted weeds enhances crop protection and agricultural productivity.

Data Table: Herbicidal Activity Comparison

CompoundActivity LevelTarget Weeds
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehydeHighVarious broadleaf weeds
Other HerbicidesModerateSpecific weed types

Biochemical Research

Enzyme Inhibition Studies:
Researchers utilize this compound to explore enzyme inhibition mechanisms and receptor interactions. Its structural properties make it a valuable tool for discovering new therapeutic targets.

Application Example:
In studies focusing on enzyme inhibition, derivatives of this compound have shown promising results against specific targets involved in disease pathways .

Material Science

Development of Advanced Materials:
The stability and reactivity of this compound make it suitable for applications in material science. It is being investigated for potential uses in coatings and polymers.

Analytical Chemistry

Reference Standard Usage:
The compound serves as a reference standard in various analytical techniques. This ensures accurate quantification and identification of similar compounds within complex mixtures.

Mechanism of Action

The mechanism of action of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a precursor to kinase inhibitors, which block the activity of kinases involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and is useful in cancer treatment .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups Applications/Reactivity
This compound Cl (2,4); CHO (5) C₈H₄Cl₂N₃O Carbaldehyde, Dichloro Kinase inhibitor intermediates , SNAr reactions
4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde Cl (4); CH₃ (2,7); CHO (5) C₉H₈ClN₃O Carbaldehyde, Methyl, Chloro Less reactive due to methyl groups; used in cyclization studies
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile Cl (2,4); CN (5) C₇H₂Cl₂N₄ Nitrile, Dichloro Precursor for carboxylic acids or amides
2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Cl (2); F (5); CH₃ (7) C₇H₅ClFN₃ Fluoro, Chloro, Methyl Fluorine enhances metabolic stability; used in PET imaging probes

Key Observations :

Electron-Withdrawing Groups (EWGs) : The dichloro substitution in the target compound enhances electrophilicity at positions 2 and 4, enabling efficient SNAr reactions with amines or thiols . In contrast, methyl groups (e.g., 4-chloro-2,7-dimethyl analog) reduce reactivity due to steric and electronic effects .

Carbaldehyde vs. Nitrile : The carbaldehyde group (CHO) at position 5 facilitates condensation reactions (e.g., with hydrazines to form hydrazones) or cyclocondensation (e.g., with sarcosine esters to form fused heterocycles) . The nitrile (CN) in 2,4-dichloro-5-carbonitrile is less versatile but serves as a precursor for carboxylic acids via hydrolysis .

Fluorine Substitution : The 5-fluoro derivative exhibits improved pharmacokinetic properties, such as increased metabolic stability and blood-brain barrier penetration, compared to the carbaldehyde analog .

Reactivity Highlights :

  • The target compound’s carbaldehyde group enables Knoevenagel condensations with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives, which are valuable in drug discovery .
  • In contrast, methyl-substituted analogs (e.g., 4-chloro-2,7-dimethyl) require harsher conditions for functionalization due to reduced electrophilicity .

Mechanistic Insights :

  • The dichloro-carbaldehyde derivative’s FAK inhibition stems from its ability to occupy the ATP-binding pocket via hydrogen bonding (carbaldehyde) and hydrophobic interactions (dichloro-substituted ring) .
  • Methyl-substituted analogs (e.g., 5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine) show reduced potency, likely due to steric hindrance limiting target engagement .

Biological Activity

2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula: C7_7H3_3Cl2_2N3_3O
  • Molecular Weight: 188.01 g/mol
  • CAS Number: 1638767-57-3

Its structure includes a pyrrolo[2,3-d]pyrimidine core, which is known for its ability to interact with various biological targets.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine exhibit potent anticancer properties. For instance, a study reported that certain derivatives showed significant cytotoxic effects against various cancer cell lines, with IC50_{50} values ranging from 29 to 59 µM. Notably, one derivative (5k) was identified as a potent inhibitor of several key enzymes involved in cancer progression, including EGFR and VEGFR2, with IC50_{50} values as low as 40 nM .

Table 1: Cytotoxic Effects of Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundCell LineIC50_{50} (µM)Target Enzymes
5kHepG240EGFR, Her2, VEGFR2
5hMDA-MB-23159CDK2
5eMCF-729-

The mechanism of action involves induction of apoptosis through upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

2. Inhibition of Tropomyosin-related Kinases (Trk)

The compound has also been shown to inhibit tropomyosin-related kinases (Trks), which are critical in the signaling pathways for pain sensation and tumor growth. Inhibitors targeting Trks may provide new avenues for treating chronic pain and various cancers .

Case Study: Trk Inhibition
A recent patent highlighted the use of pyrrolo[2,3-d]pyrimidine compounds as Trk inhibitors for treating conditions such as diabetic neuropathy and cancer-related pain. The study emphasized the importance of these compounds in developing targeted therapies that minimize side effects compared to traditional treatments .

1. Molecular Docking Studies

Molecular docking studies have revealed that the binding interactions of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine derivatives with their targets are comparable to established drugs like sunitinib. These studies help elucidate how structural modifications can enhance potency and selectivity against specific enzymes involved in tumor growth and survival .

2. Apoptosis Induction Pathways

Research indicates that treatment with these compounds leads to increased apoptosis rates in cancer cells. For example, in HepG2 cells treated with compound 5k, apoptosis was significantly elevated compared to control groups, highlighting the potential for these compounds in cancer therapy .

Applications in Pharmaceutical Development

The unique structure of this compound makes it a valuable intermediate in synthesizing various pharmaceuticals aimed at treating cancer and other diseases. Its role extends beyond oncology; it is also being explored for antiviral applications and as a biochemical probe in research settings .

Q & A

Q. What are the optimal synthetic routes for 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A plausible route includes: (1) Formation of the pyrrolo[2,3-d]pyrimidine core via cyclization of precursor amines (e.g., condensation of aldehydes with diamines under acidic conditions). (2) Selective chlorination at positions 2 and 4 using POCl₃ or PCl₅ under reflux. (3) Introduction of the carbaldehyde group via Vilsmeier-Haack formylation or oxidation of a methyl group. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize side products, as seen in analogous pyrrolo[2,3-d]pyrimidine syntheses .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm substituent positions via characteristic shifts (e.g., aldehyde proton at ~9.8–10.2 ppm; pyrimidine carbons at 150–160 ppm).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.
  • IR Spectroscopy : Detect aldehyde C=O stretch (~1700 cm⁻¹) and N-H stretches (~3200 cm⁻¹).
    Purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures ≤5% impurities, as standard in heterocyclic characterization .

Advanced Research Questions

Q. What strategies enable regioselective substitution at the 2- vs. 4-chloro positions?

  • Methodological Answer :
  • Electronic Effects : The 4-position is more electrophilic due to proximity to the electron-withdrawing pyrimidine ring, favoring nucleophilic substitution (e.g., amines, alkoxides) at 4-Cl first.
  • Protecting Groups : Temporarily block the 2-Cl using a bulky reagent (e.g., TMSCl) to direct reactivity to 4-Cl.
  • Catalytic Control : Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) selectively modify 2-Cl under mild conditions, as demonstrated in pyrrolo[2,3-d]pyrimidine analogs .

Q. How can the aldehyde group’s reactivity be harnessed without compromising stability?

  • Methodological Answer :
  • In situ Protection : Convert the aldehyde to a stable acetal or imine intermediate during harsh reactions (e.g., chlorination).
  • Low-Temperature Reactions : Perform condensations (e.g., Wittig, Grignard) at 0–5°C to prevent aldol side reactions.
  • Reductive Amination : Use NaBH₃CN or Hantzsch ester to stabilize Schiff base intermediates, as applied in pyrrolo[2,3-d]pyrimidine derivatization .

Q. How to address discrepancies in reaction yields across synthetic methods?

  • Methodological Answer :
  • Parameter Screening : Use design-of-experiments (DoE) to optimize variables (e.g., solvent polarity, catalyst loading). For example, isopropanol with HCl yields 37–94% in nucleophilic substitutions, while DMF may degrade the aldehyde .
  • Mechanistic Studies : Employ DFT calculations to identify rate-limiting steps (e.g., aldehyde protonation in acidic media).
  • Byproduct Analysis : LC-MS or TLC tracks intermediates; quenching studies isolate unstable species .

Q. What computational tools predict physicochemical properties and reactivity?

  • Methodological Answer :
  • ACD/Labs Percepta : Estimates logP, pKa, and solubility to guide solvent selection (e.g., logP ~1.2 suggests moderate hydrophilicity).
  • Density Functional Theory (DFT) : Models transition states for substitution reactions (e.g., activation energy for 4-Cl vs. 2-Cl substitution).
  • Molecular Dynamics (MD) : Simulates binding modes in kinase inhibition studies, leveraging structural analogs .

Data Contradiction Analysis

Q. Why do similar compounds show divergent kinase inhibition profiles despite structural homology?

  • Methodological Answer :
  • Steric Effects : Bulkier substituents (e.g., ethyl vs. methyl) alter binding pocket accessibility.
  • Electronic Tuning : Electron-withdrawing groups (e.g., Cl, CHO) modulate H-bonding with kinase active sites.
  • Assay Variability : Validate results across multiple assays (e.g., FRET vs. radiometric) to control for false positives, as seen in EGFR inhibitor studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.